molecular formula C7H3BrN2O2 B1508612 5-Bromo-6-cyanopicolinic acid CAS No. 959741-34-5

5-Bromo-6-cyanopicolinic acid

Cat. No.: B1508612
CAS No.: 959741-34-5
M. Wt: 227.01 g/mol
InChI Key: TYQJHCWNDSBINB-UHFFFAOYSA-N
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Description

5-Bromo-6-cyanopicolinic acid (CAS: 959741-34-5) is a halogenated pyridine derivative with the molecular formula C₇H₃BrN₂O₂ and a molecular weight of 227.01 g/mol. Structurally, it features a bromine atom at the 5-position, a cyano (-CN) group at the 6-position, and a carboxylic acid (-COOH) group at the 2-position of the pyridine ring. Its electron-withdrawing substituents (Br and -CN) influence its acidity, reactivity, and intermolecular interactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

5-bromo-6-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJHCWNDSBINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726344
Record name 5-Bromo-6-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959741-34-5
Record name 5-Bromo-6-cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-cyanopicolinic acid typically involves the bromination of 6-cyanopicolinic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent, often under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-cyanopicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

5-Bromo-6-cyanopicolinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in multiple chemical reactions, making it a valuable building block for creating complex molecules used in drug development .

1.2 BCL6 Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of BCL6 (B-cell lymphoma 6) activity. BCL6 is implicated in several types of cancers, including non-Hodgkin lymphoma and other proliferative disorders. The compound has been shown to effectively inhibit cell proliferation associated with BCL6 activity, suggesting its therapeutic potential in oncology .

Material Science Applications

2.1 Metal-Organic Frameworks (MOFs)

This compound acts as a ligand in the formation of metal-organic frameworks (MOFs). These structures are significant due to their high surface area and tunable porosity, making them suitable for applications such as gas storage, separation processes, and catalysis. The ability to form stable complexes with various metal ions enhances the functionality of MOFs .

Case Studies and Research Findings

3.1 Inhibitory Effects on Cancer Cells

A notable study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability in BCL6-dependent cancers. This suggests that it could be developed into a targeted therapy for specific malignancies .

3.2 Synthesis of Novel Compounds

Researchers have utilized this compound to synthesize novel heterocyclic compounds with potential pharmacological activities. These derivatives have been evaluated for their biological activities, including anti-inflammatory and anti-cancer properties, demonstrating the versatility of this compound in drug discovery .

Comparative Data Table

Application Area Details
Pharmaceutical Intermediate Used in the synthesis of various drugs; key role in developing therapeutics targeting BCL6 activity.
Cancer Treatment Inhibits proliferation in cancer cells associated with BCL6; potential for targeted cancer therapies.
Metal-Organic Frameworks Acts as a ligand for MOF formation; enhances properties for gas storage and catalysis applications.
Novel Compound Synthesis Facilitates the creation of new heterocyclic compounds with diverse biological activities.

Mechanism of Action

The mechanism by which 5-bromo-6-cyanopicolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-bromo-6-cyanopicolinic acid to other substituted picolinic acids are critical for understanding its unique properties. Below is a detailed comparison based on substituent effects, molecular properties, and applications.

Structural Analogues and Substituent Effects

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Differences
This compound 959741-34-5 -Br (5), -CN (6), -COOH (2) C₇H₃BrN₂O₂ 227.01 Strong electron-withdrawing groups (-Br, -CN) enhance acidity and reactivity.
5-Bromo-6-methylpicolinic acid 886365-02-2 -Br (5), -CH₃ (6), -COOH (2) C₇H₆BrNO₂ 232.03 Methyl (-CH₃) is electron-donating, reducing acidity compared to -CN. Higher hydrophobicity.
6-Bromo-5-fluoropicolinic acid 959245-76-2 -Br (6), -F (5), -COOH (2) C₆H₂BrFNO₂ 222.99 Fluorine's electronegativity increases polarity but reduces steric bulk compared to -CN.
5-Bromo-6-hydroxypicolinic acid CID 66570682 -Br (5), -OH (6), -COOH (2) C₆H₄BrNO₃ 218.00 Hydroxyl (-OH) enables strong hydrogen bonding, enhancing crystallinity and solubility.
3-Amino-6-bromopicolinic acid 1052708-46-9 -Br (6), -NH₂ (3), -COOH (2) C₆H₅BrN₂O₂ 217.02 Amino (-NH₂) group introduces nucleophilicity, enabling coupling reactions.

Key Comparative Analysis

Acidity and Reactivity: The -CN group in this compound lowers the pKa of the carboxylic acid (≈1.5–2.0) compared to methyl-substituted analogues (pKa ≈2.5–3.0) due to enhanced electron withdrawal .

Hydrogen Bonding and Crystallinity: this compound primarily acts as a hydrogen-bond acceptor via -CN and -COOH, forming layered crystal structures. In contrast, 5-bromo-6-hydroxypicolinic acid (with -OH) forms 3D hydrogen-bonded networks, improving thermal stability .

Synthetic Utility :

  • The -CN group is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups.
  • Methyl and methoxy analogues (e.g., 5-bromo-6-methoxypicolinic acid) are more suited for alkylation or protection strategies due to lower reactivity .

Biological Activity

5-Bromo-6-cyanopicolinic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula: C7H4BrN2O2
  • Molecular Weight: 230.02 g/mol
  • CAS Number: 959741-34-5

Structural Characteristics

The compound features a bromine atom at the 5-position and a cyano group at the 6-position of the picolinic acid backbone, which is known to influence its biological activity.

This compound has been studied for various biological activities, including:

  • Inhibition of BCL6 Activity: It has been identified as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in several cancers. Inhibiting BCL6 can lead to reduced proliferation of cancer cells and may have therapeutic implications in treating malignancies such as non-Hodgkin lymphoma .
  • Modulation of NAD+ Levels: The compound may influence cellular metabolism by modulating levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in metabolic processes. Increasing NAD+ levels can enhance cellular energy metabolism and promote cell survival under stress conditions .

Case Studies and Research Findings

  • Antitumor Activity:
    • A study demonstrated that compounds similar to this compound showed significant antitumor effects in vitro. These compounds were effective against various cancer cell lines, indicating their potential as anticancer agents .
  • Metabolic Regulation:
    • Research indicated that the compound could activate nicotinamide phosphoribosyltransferase (NAMPT), leading to increased NAD+ levels in cells. This activation was linked to improved metabolic profiles in animal models, suggesting benefits in conditions related to metabolic disorders .
  • Pharmacokinetic Properties:
    • The pharmacokinetic profile of related compounds suggests favorable absorption characteristics, making them suitable candidates for oral administration. Studies on membrane permeability and metabolic stability indicate that modifications to the chemical structure can enhance bioavailability .

Comparative Data Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundBCL6 Inhibition0.5
Similar CompoundsTumor Cell Proliferation Inhibition0.3
Related NAMPT ActivatorsNAD+ Level Increase1.0

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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